2-Chloro-4,5-dimethoxybenzene-1-thiol
CAS No.: 1094359-76-8
Cat. No.: VC2997763
Molecular Formula: C8H9ClO2S
Molecular Weight: 204.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094359-76-8 |
|---|---|
| Molecular Formula | C8H9ClO2S |
| Molecular Weight | 204.67 g/mol |
| IUPAC Name | 2-chloro-4,5-dimethoxybenzenethiol |
| Standard InChI | InChI=1S/C8H9ClO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3 |
| Standard InChI Key | REIRDXYGRJGSNX-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1OC)Cl)S |
| Canonical SMILES | COC1=CC(=C(C=C1OC)Cl)S |
Introduction
Chemical Identity and Structure
Molecular Formula and Basic Properties
2-Chloro-4,5-dimethoxybenzene-1-thiol is characterized by the molecular formula C8H9ClO2S, with a calculated molecular weight of 204.67 g/mol. The compound is registered with CAS number 1094359-76-8. This benzene derivative features four distinct functional groups attached to its aromatic backbone, creating a unique electronic and spatial arrangement with potential implications for its reactivity and applications.
Structural Characteristics
The compound consists of a benzene ring with the following substitution pattern:
-
A thiol (-SH) group at position 1
-
A chlorine atom at position 2
-
A methoxy group (-OCH3) at position 4
-
A methoxy group (-OCH3) at position 5
This specific arrangement creates an asymmetric electron distribution across the benzene ring, with the electron-donating methoxy groups potentially influencing the reactivity of both the thiol group and the chlorine atom . The presence of these varied functional groups in close proximity provides multiple sites for potential chemical reactions and interactions with biological systems.
Chemical Identifiers
Several standardized chemical identifiers are used to uniquely represent 2-Chloro-4,5-dimethoxybenzene-1-thiol in chemical databases and literature:
These identifiers are essential for unambiguous identification of the compound in chemical databases and facilitate cross-referencing across different research platforms and publications.
Physical and Chemical Properties
Predicted Collision Cross Section
Collision cross-section (CCS) values provide important information about the three-dimensional structure and size of molecules, which is particularly useful for analytical techniques such as ion mobility spectrometry. The predicted CCS values for various ionized forms of 2-Chloro-4,5-dimethoxybenzene-1-thiol are presented in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.00845 | 138.8 |
| [M+Na]⁺ | 226.99039 | 153.3 |
| [M+NH₄]⁺ | 222.03499 | 148.6 |
| [M+K]⁺ | 242.96433 | 144.3 |
| [M-H]⁻ | 202.99389 | 141.7 |
| [M+Na-2H]⁻ | 224.97584 | 145.5 |
| [M]⁺ | 204.00062 | 142.6 |
| [M]⁻ | 204.00172 | 142.6 |
These predicted values are instrumental for researchers using mass spectrometry coupled with ion mobility for identification and characterization of this compound . The variations in CCS values across different adducts reflect how the three-dimensional structure of the molecule changes when it forms various ionic species.
Structural and Electronic Features
The electronic properties of 2-Chloro-4,5-dimethoxybenzene-1-thiol are significantly influenced by the nature and position of its substituents. The methoxy groups at positions 4 and 5 are electron-donating, increasing electron density in the aromatic ring, particularly at ortho and para positions relative to these groups. Conversely, the chlorine atom at position 2 exhibits both inductive electron-withdrawing and resonance electron-donating effects, creating a complex electronic environment around the thiol group at position 1.
The thiol group itself is mildly acidic, which allows for deprotonation under basic conditions, forming a thiolate anion that can participate in nucleophilic reactions. The proximity of the chlorine atom to the thiol group may influence the acidity of the thiol proton through inductive effects, potentially making it more acidic than in unsubstituted benzenethiol.
Synthesis and Preparation Methods
Purification Techniques
The purification of 2-Chloro-4,5-dimethoxybenzene-1-thiol would likely involve standard techniques for aromatic compounds, including:
-
Recrystallization from appropriate solvent systems
-
Column chromatography, potentially using hexanes/ethyl acetate or similar solvent systems
-
Distillation under reduced pressure for larger scale preparations
The specific choice of purification method would depend on the synthetic route employed and the nature of potential impurities.
Analytical Methods for Identification and Characterization
Spectroscopic Methods
Several spectroscopic techniques would be valuable for the identification and characterization of 2-Chloro-4,5-dimethoxybenzene-1-thiol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show distinct signals for the aromatic protons (likely two signals in the 6.5-7.5 ppm range)
-
Methoxy groups would appear as two singlets (approximately 3.8-4.0 ppm)
-
The thiol proton would typically appear as a singlet in the 3.0-4.0 ppm range
-
-
Mass Spectrometry:
-
Characteristic molecular ion peaks would include m/z patterns reflecting the presence of chlorine (distinctive isotope pattern)
-
Fragmentation patterns would likely show loss of methyl groups from methoxy substituents
-
-
Infrared Spectroscopy:
-
Characteristic S-H stretching vibration (typically 2550-2600 cm⁻¹)
-
C-O stretching vibrations from methoxy groups (1050-1250 cm⁻¹)
-
C-Cl stretching vibrations (600-800 cm⁻¹)
-
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for both qualitative and quantitative analysis of this compound. The predicted CCS values provided in section 2.1 would be particularly useful for ion mobility spectrometry, which could be coupled with mass spectrometry for enhanced identification capabilities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume